Cas no 864918-14-9 (ethyl 2-(2-{3-(3-methylphenyl)-1,2,4-thiadiazol-5-ylsulfanyl}acetamido)acetate)

エチル2-(2-{3-(3-メチルフェニル)-1,2,4-チアジアゾール-5-イルスルファニル}アセトアミド)アセテートは、有機合成化学において重要な中間体として利用される化合物です。3-メチルフェニル基と1,2,4-チアジアゾール環を有する構造特徴から、医薬品や農薬の開発におけるキーインターメディエートとしての応用が期待されます。特にチアジアゾール骨格の電子特性と硫黄原子の存在により、生物活性化合物の設計において優れた分子修飾の可能性を提供します。エステル基を有するため、さらなる化学変換にも適しており、多段階合成プロセスにおける汎用性が高いことが特長です。

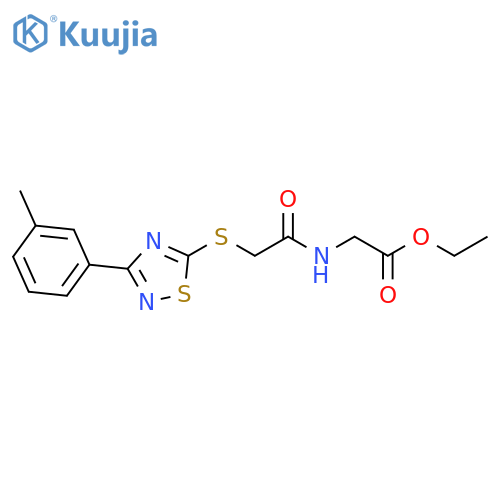

864918-14-9 structure

商品名:ethyl 2-(2-{3-(3-methylphenyl)-1,2,4-thiadiazol-5-ylsulfanyl}acetamido)acetate

CAS番号:864918-14-9

MF:C15H17N3O3S2

メガワット:351.443780660629

CID:6441750

ethyl 2-(2-{3-(3-methylphenyl)-1,2,4-thiadiazol-5-ylsulfanyl}acetamido)acetate 化学的及び物理的性質

名前と識別子

-

- ethyl 2-(2-{3-(3-methylphenyl)-1,2,4-thiadiazol-5-ylsulfanyl}acetamido)acetate

- ethyl (2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetyl)glycinate

- Glycine, N-[[[3-(3-methylphenyl)-1,2,4-thiadiazol-5-yl]thio]acetyl]-, ethyl ester (9CI)

-

- インチ: 1S/C15H17N3O3S2/c1-3-21-13(20)8-16-12(19)9-22-15-17-14(18-23-15)11-6-4-5-10(2)7-11/h4-7H,3,8-9H2,1-2H3,(H,16,19)

- InChIKey: ULSMDANCDQHIGT-UHFFFAOYSA-N

- ほほえんだ: C(OCC)(=O)CNC(CSC1SN=C(C2=CC=CC(C)=C2)N=1)=O

ethyl 2-(2-{3-(3-methylphenyl)-1,2,4-thiadiazol-5-ylsulfanyl}acetamido)acetate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F0698-0232-2mg |

ethyl 2-(2-{[3-(3-methylphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl}acetamido)acetate |

864918-14-9 | 90%+ | 2mg |

$59.0 | 2023-05-17 | |

| Life Chemicals | F0698-0232-20μmol |

ethyl 2-(2-{[3-(3-methylphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl}acetamido)acetate |

864918-14-9 | 90%+ | 20μl |

$79.0 | 2023-05-17 | |

| Life Chemicals | F0698-0232-15mg |

ethyl 2-(2-{[3-(3-methylphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl}acetamido)acetate |

864918-14-9 | 90%+ | 15mg |

$89.0 | 2023-05-17 | |

| Life Chemicals | F0698-0232-40mg |

ethyl 2-(2-{[3-(3-methylphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl}acetamido)acetate |

864918-14-9 | 90%+ | 40mg |

$140.0 | 2023-05-17 | |

| Life Chemicals | F0698-0232-30mg |

ethyl 2-(2-{[3-(3-methylphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl}acetamido)acetate |

864918-14-9 | 90%+ | 30mg |

$119.0 | 2023-05-17 | |

| Life Chemicals | F0698-0232-50mg |

ethyl 2-(2-{[3-(3-methylphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl}acetamido)acetate |

864918-14-9 | 90%+ | 50mg |

$160.0 | 2023-05-17 | |

| Life Chemicals | F0698-0232-10μmol |

ethyl 2-(2-{[3-(3-methylphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl}acetamido)acetate |

864918-14-9 | 90%+ | 10μl |

$69.0 | 2023-05-17 | |

| Life Chemicals | F0698-0232-1mg |

ethyl 2-(2-{[3-(3-methylphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl}acetamido)acetate |

864918-14-9 | 90%+ | 1mg |

$54.0 | 2023-05-17 | |

| Life Chemicals | F0698-0232-20mg |

ethyl 2-(2-{[3-(3-methylphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl}acetamido)acetate |

864918-14-9 | 90%+ | 20mg |

$99.0 | 2023-05-17 | |

| Life Chemicals | F0698-0232-100mg |

ethyl 2-(2-{[3-(3-methylphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl}acetamido)acetate |

864918-14-9 | 90%+ | 100mg |

$248.0 | 2023-05-17 |

ethyl 2-(2-{3-(3-methylphenyl)-1,2,4-thiadiazol-5-ylsulfanyl}acetamido)acetate 関連文献

-

Vyacheslav Y. Sosnovskikh,Alexander V. Safrygin,Marina A. Ezhikova RSC Adv., 2016,6, 30056-30069

-

Marta L. S. Batista,Helena Passos,Bruno J. M. Henriques,Edward J. Maginn,Simão P. Pinho,Mara G. Freire,José R. B. Gomes,João A. P. Coutinho Phys. Chem. Chem. Phys., 2016,18, 18958-18970

-

3. Transformation and species identification of CuO nanoparticles in plant cells (Nicotiana tabacum)†Xiaoyun Liu,Xiaoyu Yu,Yuyu Bu,Zefeng Xu,Zhenyu Wang,Xiaoshan Zhu,Baoshan Xing Environ. Sci.: Nano, 2019,6, 2724-2735

864918-14-9 (ethyl 2-(2-{3-(3-methylphenyl)-1,2,4-thiadiazol-5-ylsulfanyl}acetamido)acetate) 関連製品

- 794495-32-2(2-tert-Butyl-1H-imidazole-4-carboxylic Acid)

- 1864125-83-6(1-(5-amino-2-fluorophenyl)pentan-1-one)

- 2227651-43-4(rac-(1R,3R)-3-(3-fluoro-4-methylphenyl)-2,2-dimethylcyclopropylmethanamine)

- 171232-79-4(methyl (2S,3R)-3-ethylpyrrolidine-2-carboxylate)

- 1361911-19-4(5-Cyano-2-methoxy-3-(trifluoromethoxy)pyridine)

- 940203-36-1(2-({4-[(3-Methylbutanoyl)amino]anilino}carbonyl)-cyclohexanecarboxylic acid)

- 1804067-16-0(1-(3-Bromo-2-(fluoromethoxy)phenyl)-1-chloropropan-2-one)

- 2228370-68-9(tert-butyl 2-(cyclopropylmethyl)piperazine-1-carboxylate)

- 1261976-43-5(3-Methoxy-5-(naphthalen-2-yl)benzoic acid)

- 1702061-14-0(1-(pentan-2-yl)cyclobutylmethanamine)

推奨される供給者

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬